N-Fmoc-(S)-1-mercapto-2-propanamine
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Overview
Description
N-Fmoc-(S)-1-mercapto-2-propanamine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a chiral amine with a thiol group. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its ability to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(S)-1-mercapto-2-propanamine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The thiol group can be introduced through various methods, including the use of thiol-containing reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(S)-1-mercapto-2-propanamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-(S)-1-mercapto-2-propanamine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a protecting group for amines.
Biology: Utilized in the synthesis of peptides and proteins for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptide-based materials and hydrogels for various applications.
Mechanism of Action
The mechanism of action of N-Fmoc-(S)-1-mercapto-2-propanamine involves the protection of the amine group by the Fmoc group. The Fmoc group is stable under basic conditions but can be removed by treatment with a base such as piperidine. This allows for selective deprotection and subsequent reactions of the amine group. The thiol group can participate in redox reactions, forming and breaking disulfide bonds, which is crucial in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-(S)-1-amino-2-propanol: Similar structure but with a hydroxyl group instead of a thiol group.
N-Fmoc-(S)-1-mercapto-2-butanamine: Similar structure but with an additional carbon in the backbone.
Uniqueness
N-Fmoc-(S)-1-mercapto-2-propanamine is unique due to the presence of both the Fmoc-protected amine and the thiol group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes, providing both protection and reactivity .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOQQMSKOYFQF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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